molecular formula C11H21NSi B6314174 N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine CAS No. 135610-09-2

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine

Cat. No.: B6314174
CAS No.: 135610-09-2
M. Wt: 195.38 g/mol
InChI Key: JAHUCWAAGICQQB-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine: is an organosilicon compound that features a cyclopentadienyl group bonded to a silicon atom, which is further connected to a tert-butyl group and an amine group

Properties

IUPAC Name

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHUCWAAGICQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine typically involves the reaction of cyclopentadienyl lithium with tert-butylchlorodimethylsilane, followed by the addition of an amine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Cyclopentadienyl lithium preparation:

    Formation of tert-butylcyclopentadienyldimethylsilane:

    Addition of amine:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several scientific research applications, including:

    Material Science:

    Biological Studies:

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine involves its interaction with molecular targets through its unique structural features. The cyclopentadienyl group can coordinate with metal centers, while the tert-butyl and amine groups can participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

  • N-(tert-Butyl)-N-(cyclopentadienylmethylsilyl)amine
  • N-(tert-Butyl)-N-(cyclopentadienylethylsilyl)amine
  • N-(tert-Butyl)-N-(cyclopentadienylpropylsilyl)amine

Comparison: N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity and applications, making it a valuable compound in various fields of research.

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